2-methoxy-6-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenol
Description
2-Methoxy-6-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenol (hereafter referred to by its systematic name) is a halo-functionalized Schiff base compound synthesized via the condensation of 2-hydroxy-3-methoxybenzaldehyde and 3-(trifluoromethyl)aniline . This crystalline imine exhibits a planar geometry stabilized by intramolecular O–H···N hydrogen bonding, with the methoxy (–OCH₃) and trifluoromethyl (–CF₃) groups contributing to its electronic and steric properties.
Properties
CAS No. |
200630-43-9 |
|---|---|
Molecular Formula |
C15H12F3NO2 |
Molecular Weight |
295.26 g/mol |
IUPAC Name |
2-methoxy-6-[[3-(trifluoromethyl)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C15H12F3NO2/c1-21-13-7-2-4-10(14(13)20)9-19-12-6-3-5-11(8-12)15(16,17)18/h2-9,20H,1H3 |
InChI Key |
MSXNCMOBVGOLPW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-methoxy-6-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenol involves the reaction between 2-hydroxy-5-methoxybenzaldehyde and 2-methoxy-5-(trifluoromethyl)aniline . The reaction is typically carried out by refluxing a mixture of the two reactants in ethanol. For example, a solution containing 38.0 mg (0.25 mmol) of 2-hydroxy-5-methoxybenzaldehyde in 15 mL of ethanol is mixed with a solution containing 47.7 mg (0.25 mmol) of 2-methoxy-5-(trifluoromethyl)aniline in 15 mL of ethanol . The mixture is then refluxed to yield the desired Schiff base compound.
Chemical Reactions Analysis
2-methoxy-6-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups in the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-methoxy-6-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-methoxy-6-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenol involves its interaction with molecular targets and pathways. The compound can form stable complexes with metal ions, which can interfere with biological processes such as DNA replication and enzyme activity . The Schiff base structure allows it to act as a chelating agent, binding to metal ions and affecting their availability and activity in biological systems .
Comparison with Similar Compounds
Structural and Substituent Variations
The compound’s structural analogs differ primarily in substituents on the benzaldehyde or aniline moieties. Key examples include:
Key Observations :
- Methoxy vs. Ethoxy : Replacing methoxy with ethoxy (as in ETPMP) eliminates oxygen’s participation in hydrogen bonding, altering crystal packing .
- Trifluoromethyl vs. Methyl : The –CF₃ group enhances electronegativity and polarizability, critical for NLO properties, compared to –CH₃ .
- Halogen Effects : Chloro substituents introduce halogen bonding, influencing molecular stability .
Electronic and Optical Properties
Density functional theory (DFT) studies highlight the role of substituents in electronic behavior:
Trends :
Crystallographic and Packing Behavior
Crystal structures reveal distinct intermolecular interactions:
Biological Activity
2-Methoxy-6-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenol is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. Its structure features a phenolic hydroxyl group and an imine linkage, with a molecular formula of C15H12F3NO2 and a molecular weight of approximately 303.26 g/mol. The presence of the trifluoromethyl group significantly enhances its electronic properties, making it a candidate for various therapeutic applications, including anti-inflammatory and anticancer effects.
Biological Activity Overview
Research has demonstrated that this compound exhibits several biological activities:
- Anti-inflammatory Effects : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.
- Anticancer Potential : Studies indicate that it can modulate receptor interactions and influence signaling pathways related to cancer cell proliferation and survival.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The trifluoromethyl group enhances binding affinity, allowing for effective modulation of enzymatic activity and receptor-mediated signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound can bind to active or allosteric sites on enzymes, altering their function.
- Receptor Interaction : It influences cellular responses by modulating receptor activity, which can impact signaling cascades related to inflammation and cancer.
Case Studies
-
Anticancer Activity : In vitro studies on MCF-7 breast cancer cells demonstrated that this compound exhibited significant cytotoxic effects. The compound was found to induce apoptosis and arrest the cell cycle at the G1/S checkpoint, suggesting its potential as an anticancer agent.
- IC50 Values : The compound displayed IC50 values in the micromolar range, indicating effective concentration levels for inhibiting cancer cell growth.
- Anti-inflammatory Studies : Experimental models showed that treatment with this compound resulted in reduced levels of pro-inflammatory cytokines, supporting its role in modulating inflammatory responses.
Comparative Analysis
To understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structure | Key Differences |
|---|---|---|
| 2-Methoxy-6-((E)-{[4-(trifluoromethoxy)phenyl]imino}methyl)phenol | Structure | Contains a trifluoromethoxy group; different electronic properties |
| 2-Methoxy-6-((E)-{[4-(methoxy)phenyl]imino}methyl)phenol | Structure | Has a methoxy group instead of trifluoromethyl; lower lipophilicity |
| 2-Methoxy-6-((E)-{[4-methylphenyl]imino}methyl)phenol | Structure | Contains a methyl group; potentially different reactivity patterns |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
